Cas no 4210-04-2 (Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)-)

Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)- structure
4210-04-2 structure
Product Name:Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)-
CAS No:4210-04-2
MF:C9H6F6O2S
MW:292.198162555695
CID:1516500
PubChem ID:2756746
Update Time:2025-04-21

Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)-
    • 3,5-BIS(TRIFLUOROMETHYL)PHENYLMETHYLSULFONE
    • JSWDSUSIZLJDNQ-UHFFFAOYSA-N
    • SCHEMBL10068845
    • 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene
    • 1-methylsulfonyl-3,5-bis(trifluoromethyl)benzene
    • 3,5-bis(trifluoromethyl)phenyl methyl sulfone
    • 1-METHANESULFONYL-3,5-BIS(TRIFLUOROMETHYL)BENZENE
    • 4210-04-2
    • MDL: MFCD03789189
    • Inchi: 1S/C9H6F6O2S/c1-18(16,17)7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3
    • InChI Key: JSWDSUSIZLJDNQ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 291.99900
  • Monoisotopic Mass: 291.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 4.20850

Benzene, 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)- Pricemore >>

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